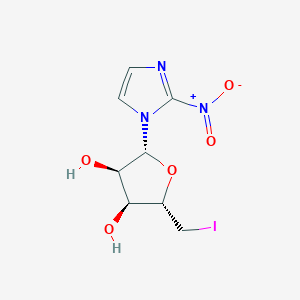

Iodoazomycin riboside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iodoazomycin riboside, also known as this compound, is a useful research compound. Its molecular formula is C8H10IN3O5 and its molecular weight is 355.09 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Table 1: Synthetic Parameters for IAZR vs. Arabinoside Analogs

| Parameter | IAZR (Ribofuranosyl) | IAZA (Arabinofuranosyl) |

|---|---|---|

| Glycosidic bond stability | Low (enzymatically labile) | High (resistant to cleavage) |

| Partition coefficient (log P) | 1.2 | 1.5 |

| Radiochemical purity | >99% | >99% |

2.1. Deiodination

IAZR undergoes rapid in vivo deiodination via enzymatic cleavage of the glycosidic bond, releasing free iodide. This process is accelerated in hypoxic tissues due to nitroreductase activity :

-

Mechanism : The ribofuranosyl group’s 2′-OH increases susceptibility to phosphorylase-mediated hydrolysis compared to arabinofuranosyl analogs .

-

Evidence : Urinary excretion studies in mice showed >90% deiodination within 24 hours .

2.2. Hydrolysis of the Glycosidic Bond

The N-glycosidic bond in IAZR is labile under acidic and enzymatic conditions:

-

pH Sensitivity : Degrades rapidly at pH < 5, forming 2-nitroimidazole and 5-iodo-5-deoxyribose .

-

Enzymatic Cleavage : Resistant to bacterial phosphorylase but susceptible to mammalian glycosidases .

Redox Reactions and Hypoxia-Dependent Binding

IAZR’s 2-nitroimidazole group undergoes bioreduction in hypoxic environments, forming reactive intermediates that bind cellular macromolecules:

-

Reduction Potential : The nitro group is reduced to hydroxylamine and amine derivatives, enabling covalent adduct formation with proteins and DNA .

-

Binding Kinetics : Hypoxic EMT-6 cells showed a binding rate of 284 pmol/10⁶ cells/hr, threefold higher than misonidazole .

Table 2: Comparative Reactivity in Hypoxic Conditions

| Property | IAZR | Misonidazole |

|---|---|---|

| Binding rate (pmol/10⁶ cells/hr) | 284 | 89 |

| Cytotoxicity (IC₅₀, μM) | 0.5 | 15 |

| Tumor-to-blood ratio | 5.5 | 3.2 |

Modifications to Improve Stability

To address IAZR’s instability, its arabinofuranosyl analog (IAZA) was developed:

-

Structural Change : Replacing ribose with arabinose eliminated the 2′-OH group, reducing enzymatic cleavage .

-

Outcome : IAZA exhibited 85% lower deiodination and 40% higher tumor retention in vivo .

Reactivity with Biomolecules

IAZR’s degradation products, including aldehydic intermediates, react with lysine residues on proteins:

Eigenschaften

CAS-Nummer |

102059-58-5 |

|---|---|

Molekularformel |

C8H10IN3O5 |

Molekulargewicht |

355.09 g/mol |

IUPAC-Name |

(2S,3S,4R,5R)-2-(iodomethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C8H10IN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6-,7-/m1/s1 |

InChI-Schlüssel |

FWNOUYXMHAJQMU-DBRKOABJSA-N |

SMILES |

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O |

Isomerische SMILES |

C1=CN(C(=N1)[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O |

Kanonische SMILES |

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O |

Key on ui other cas no. |

102059-58-5 |

Synonyme |

1-(5'-iodo-5'-deoxyribofuranosyl)-2-nitroimidazole IAZR iodoazomycin riboside |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.